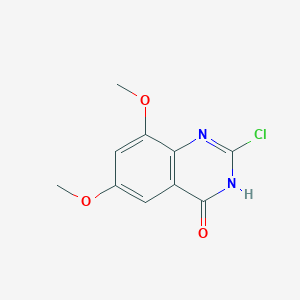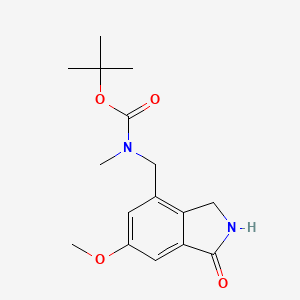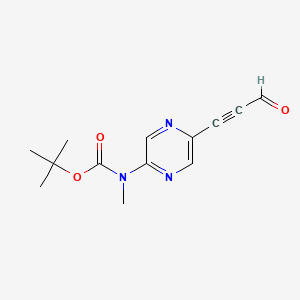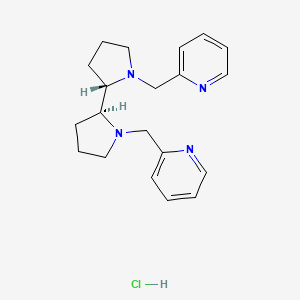
(2S,2'S)-1,1'-Bis(pyridin-2-ylmethyl)-2,2'-bipyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structure, which includes two pyridine rings and a bipyrrolidine core, making it a valuable molecule in the study of stereochemistry and chiral catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride typically involves the reaction of pyridine-2-carbaldehyde with (S)-2,2’-bipyrrolidine in the presence of a suitable reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as palladium on carbon (Pd/C) may be used to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, influencing various biochemical pathways. The bipyrrolidine core plays a crucial role in stabilizing the compound’s conformation, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,2’R)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride: The enantiomer of the compound, with similar but distinct properties.
1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine: A non-chiral version of the compound, lacking the hydrochloride salt form.
Uniqueness
(2S,2’S)-1,1’-Bis(pyridin-2-ylmethyl)-2,2’-bipyrrolidine hydrochloride is unique due to its chiral nature and the presence of both pyridine and bipyrrolidine moieties. This combination provides the compound with distinct stereochemical properties, making it valuable in asymmetric synthesis and chiral catalysis.
Properties
Molecular Formula |
C20H27ClN4 |
|---|---|
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[[(2S)-2-[(2S)-1-(pyridin-2-ylmethyl)pyrrolidin-2-yl]pyrrolidin-1-yl]methyl]pyridine;hydrochloride |
InChI |
InChI=1S/C20H26N4.ClH/c1-3-11-21-17(7-1)15-23-13-5-9-19(23)20-10-6-14-24(20)16-18-8-2-4-12-22-18;/h1-4,7-8,11-12,19-20H,5-6,9-10,13-16H2;1H/t19-,20-;/m0./s1 |
InChI Key |
DKMLGYRGWKWJDA-FKLPMGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=N2)[C@@H]3CCCN3CC4=CC=CC=N4.Cl |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=N2)C3CCCN3CC4=CC=CC=N4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


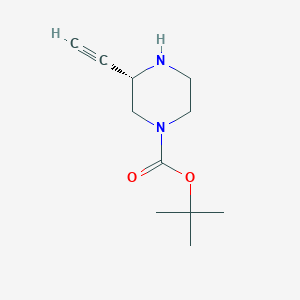
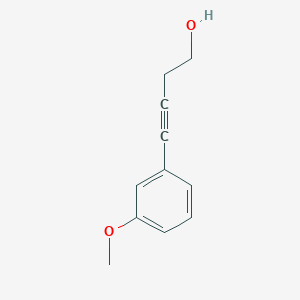
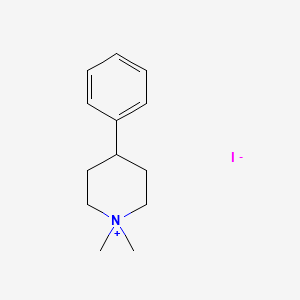
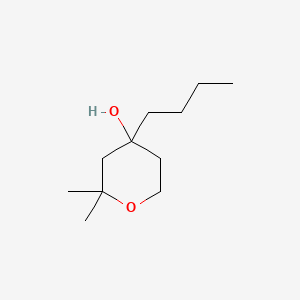

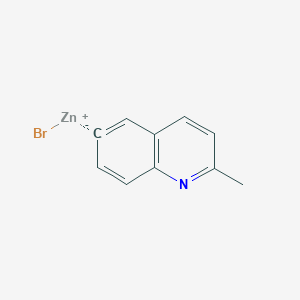
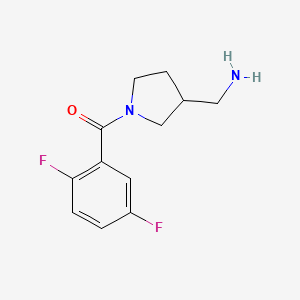
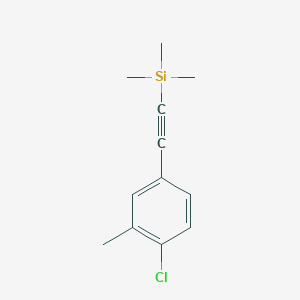
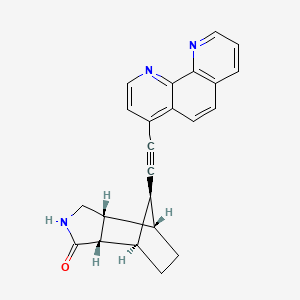
![(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14894919.png)
![7,7-Dimethyl-2,6,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B14894927.png)
